3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
Description
This compound features a polycyclic isoindolo[2,1-a]quinazoline core substituted with methoxy groups at positions 9 and 10, a ketone moiety at positions 5 and 11, and a propanamide side chain terminating in a 1-methyl-1H-pyrrole-2-methyl group. The isoindoloquinazoline scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as DNA G-quadruplexes or enzymes involved in inflammatory pathways . The dimethoxy groups likely enhance solubility and modulate electronic properties, while the pyrrolemethyl substituent may contribute to target-binding specificity through hydrogen bonding or π-π stacking interactions.
Properties
Molecular Formula |
C26H26N4O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C26H26N4O5/c1-28-13-6-7-16(28)15-27-21(31)12-14-29-24-18-10-11-20(34-2)23(35-3)22(18)26(33)30(24)19-9-5-4-8-17(19)25(29)32/h4-11,13,24H,12,14-15H2,1-3H3,(H,27,31) |
InChI Key |
ZVZGOORSTWHZDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Isoindoloquinazoline Core: This step often starts with the condensation of an appropriate phthalic anhydride derivative with an amine to form the isoindoloquinazoline core. Reaction conditions may include heating in the presence of a catalyst such as acetic acid.
Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Attachment of the Pyrrole Moiety: The pyrrole group can be introduced via a nucleophilic substitution reaction, where the pyrrole derivative reacts with a suitable leaving group on the isoindoloquinazoline core.
Formation of the Propanamide Side Chain: This involves the reaction of the intermediate with a propanoyl chloride derivative under basic conditions to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied. Its structural features suggest it could interact with DNA or proteins, making it a candidate for drug development studies.
Medicine
The compound may have pharmacological properties that could be explored for therapeutic applications. Its ability to undergo various chemical reactions suggests it could be modified to enhance its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Analog: Pyrido[2,1-b]quinazoline Derivatives
Compounds such as N-(1-Chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-4-yl)-3-(diethylamino)propanamide (2c) share a fused quinazoline core but replace the isoindole moiety with a pyridine ring. Key differences include:
- Bioactivity : Pyridoquinazolines in exhibit strong binding to G-quadruplex DNA (e.g., c-MYC promoter), with IC₅₀ values in the low micromolar range. The isoindoloquinazoline core of the target compound may offer enhanced planarity for similar interactions.
- Substituent Effects: The diethylamino group in 2c improves solubility in polar solvents, whereas the target compound’s pyrrolemethyl group balances hydrophobicity and hydrogen-bonding capacity.
Propanamide Side Chain Variants
- PubChem Analog: 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide replaces the pyrrolemethyl group with an isopropyl moiety.
- ChemDiv Screening Compound : 3-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(3-pyridyl)propanamide substitutes the pyrrole with a pyridyl group. The pyridine’s nitrogen atom may enhance solubility in aqueous media but could alter binding kinetics compared to the pyrrole’s electron-rich aromatic system.
Anti-inflammatory Pyrazolo[3,4-d]pyrimidines
Compounds like 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) demonstrate anti-inflammatory activity via cyclooxygenase (COX) inhibition. While structurally distinct, the target compound’s dimethoxy groups and amide linkage may similarly modulate inflammatory pathways, though direct evidence is lacking.
Physicochemical and Pharmacological Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
